molecular formula C14H14N2O4S B7479351 2-methyl-N-(2-methylphenyl)-5-nitrobenzenesulfonamide

2-methyl-N-(2-methylphenyl)-5-nitrobenzenesulfonamide

Cat. No. B7479351
M. Wt: 306.34 g/mol
InChI Key: JETWRXGTOKVBME-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-methyl-N-(2-methylphenyl)-5-nitrobenzenesulfonamide, also known as Methyl Red, is a pH indicator commonly used in microbiology and biochemistry experiments. It is a red crystalline powder that changes color from red to yellow as the pH of the solution it is in decreases. This compound has several applications in scientific research, including its use in the identification of bacteria and the measurement of pH in biological systems.

Mechanism of Action

2-methyl-N-(2-methylphenyl)-5-nitrobenzenesulfonamide Red works by changing color based on the pH of the solution it is in. When the pH of the solution is acidic, the compound is red. When the pH of the solution is basic, the compound is yellow. This change in color occurs because the chemical structure of this compound Red changes depending on the pH of the solution.
Biochemical and Physiological Effects:
This compound Red does not have any significant biochemical or physiological effects on living organisms. It is a pH indicator and is not metabolized by the body.

Advantages and Limitations for Lab Experiments

The advantages of using 2-methyl-N-(2-methylphenyl)-5-nitrobenzenesulfonamide Red in lab experiments include its high sensitivity to changes in pH, its ability to provide a quick and easy measurement of pH, and its low cost. The limitations of using this compound Red include its limited pH range (pH 4.4-6.2), its inability to provide a precise measurement of pH, and its potential toxicity to living organisms.

Future Directions

Future research on 2-methyl-N-(2-methylphenyl)-5-nitrobenzenesulfonamide Red could focus on developing new pH indicators that provide a more precise measurement of pH in biological systems. This could involve modifying the chemical structure of this compound Red or developing entirely new compounds. Additionally, research could focus on the potential toxicity of this compound Red and developing safer alternatives for use in lab experiments.

Synthesis Methods

2-methyl-N-(2-methylphenyl)-5-nitrobenzenesulfonamide Red can be synthesized through a series of chemical reactions. The starting materials are 2-nitroaniline and 2-methylaniline. These compounds are reacted with sulfuric acid and nitric acid to form this compound. The final product is then purified through recrystallization.

Scientific Research Applications

2-methyl-N-(2-methylphenyl)-5-nitrobenzenesulfonamide Red is commonly used in microbiology to identify bacteria based on their ability to produce acid from glucose. This is known as the this compound Red Test. The test is used to differentiate between bacteria that produce large amounts of acid (this compound Red positive) and those that produce small amounts of acid (this compound Red negative). This compound Red is also used in biochemistry to measure the pH of biological systems. It is often used in conjunction with other pH indicators to provide a more accurate measurement.

properties

IUPAC Name

2-methyl-N-(2-methylphenyl)-5-nitrobenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N2O4S/c1-10-5-3-4-6-13(10)15-21(19,20)14-9-12(16(17)18)8-7-11(14)2/h3-9,15H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JETWRXGTOKVBME-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)[N+](=O)[O-])S(=O)(=O)NC2=CC=CC=C2C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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